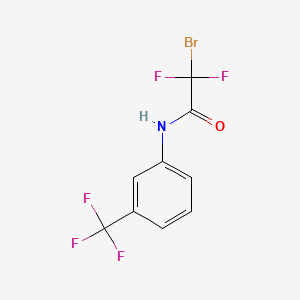
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate is a chemical compound with the molecular formula C11H18O3 It is known for its unique structure, which includes a cyclobutane ring substituted with four methyl groups and a propanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with propanoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3-oxocyclobutyl propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-tetramethyl-3-oxocyclobutyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include ester hydrolysis or oxidation-reduction reactions, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Shares the cyclobutane ring but lacks the ester group.
2,2,4,4-Tetramethyl-3-hydroxycyclobutyl propanoate: Similar structure but with a hydroxyl group instead of a ketone.
Propiedades
Número CAS |
1133-07-9 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(2,2,4,4-tetramethyl-3-oxocyclobutyl) propanoate |
InChI |
InChI=1S/C11H18O3/c1-6-7(12)14-9-10(2,3)8(13)11(9,4)5/h9H,6H2,1-5H3 |
Clave InChI |
MDCDFBMSADAKOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1C(C(=O)C1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)

![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)

![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)


![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)





